molecular formula C5H2Cl2N2O3 B13150473 2,3-Dichloro-4-nitropyridine1-oxide

2,3-Dichloro-4-nitropyridine1-oxide

Katalognummer: B13150473
Molekulargewicht: 208.98 g/mol
InChI-Schlüssel: YWYHUPOAZIDLNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-4-nitropyridine1-oxide is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-nitropyridine1-oxide typically involves the nitration of pyridine derivatives followed by chlorination. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by chlorination using phosphorus trichloride to introduce chlorine atoms at the 2 and 3 positions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-4-nitropyridine1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-4-nitropyridine1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-nitropyridine1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The exact pathways and molecular targets depend on the specific application and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C5H2Cl2N2O3

Molekulargewicht

208.98 g/mol

IUPAC-Name

2,3-dichloro-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2Cl2N2O3/c6-4-3(9(11)12)1-2-8(10)5(4)7/h1-2H

InChI-Schlüssel

YWYHUPOAZIDLNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C[N+](=C(C(=C1[N+](=O)[O-])Cl)Cl)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.